molecular formula C15H12O3 B1354604 2-Propenoic acid, 3-(4-phenoxyphenyl)-

2-Propenoic acid, 3-(4-phenoxyphenyl)-

Cat. No.: B1354604
M. Wt: 240.25 g/mol
InChI Key: XWGDODCEQXQAFQ-DHZHZOJOSA-N
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Description

IUPAC Designation and Synonymy

The compound is systematically named (E)-3-(4-phenoxyphenyl)acrylic acid under IUPAC guidelines. This nomenclature reflects:

  • The acrylic acid backbone (prop-2-enoic acid).
  • A 4-phenoxyphenyl group substituent at the C3 position.
  • E-configuration of the double bond in the acrylic acid moiety.

Synonymy includes:

Synonym Source
4-Phenoxycinnamic acid
(E)-3-(4-Phenoxyphenyl)prop-2-enoic acid
3-(4-Phenoxyphenyl)-2-propenoic acid

Molecular Formula and Weight

The compound has the formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol . Key compositional features:

Component Count Contribution to Molecular Weight
Carbon (C) 15 180.15 g/mol
Hydrogen (H) 12 12.12 g/mol
Oxygen (O) 3 48.00 g/mol

The molecular weight aligns with high-resolution mass spectrometry data.

Stereochemical Configuration (E-Isomer)

The compound exists predominantly as the E-isomer (trans configuration), confirmed by:

  • X-ray crystallography showing a trans arrangement of substituents across the double bond.
  • NMR coupling constants ($$ J_{H,H} \approx 16 \, \text{Hz} $$) between vinyl protons, characteristic of trans stereochemistry.

The structural formula in LaTeX notation is:
$$
\text{CH}2=\text{C}(\text{COOH})\text{-C}6\text{H}4\text{-O-C}6\text{H}_5
$$

Structural Features

Phenoxy Substitution

  • A phenoxy group ($$\text{-O-C}6\text{H}5$$) is attached to the para position (C4) of the phenyl ring.
  • This substitution introduces steric bulk and enhances conjugation across the aromatic system.

Acrylic Acid Backbone

  • The α,β-unsaturated carboxylic acid structure ($$\text{CH}_2=\text{CH-COOH}$$) enables:
    • Conjugation between the double bond and carbonyl group.
    • Participation in Michael addition and polymerization reactions.

Comparative Analysis with Cinnamic Acid

Unlike cinnamic acid ($$\text{C}6\text{H}5-\text{CH}=\text{CH-COOH}$$), this compound features:

  • A 4-phenoxy substituent instead of a simple phenyl group.
  • Extended π-conjugation due to the ether linkage.

Tables

Table 1: Key Structural Descriptors

Property Value
Hybridization (C=C) $$ sp^2 $$-$$ sp^2 $$
Bond Length (C=O) 1.21 Å
Dihedral Angle (C=C-O) 180° (E-isomer)

Table 2: Spectroscopic Identifiers

Technique Key Signal
$$ ^1\text{H NMR} $$ δ 6.3–7.8 ppm (aromatic and vinyl protons)
$$ ^{13}\text{C NMR} $$ δ 168 ppm (carboxylic acid C=O)
IR 1700 cm$$ ^{-1} $$ (C=O stretch)

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(E)-3-(4-phenoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+

InChI Key

XWGDODCEQXQAFQ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The phenoxyphenyl group in the target compound imparts greater lipophilicity compared to smaller substituents like methoxy or hydroxy groups. This may improve membrane permeability but reduce aqueous solubility.
  • Electronic Effects: Electron-donating groups (e.g., methoxy in 4-methoxycinnamic acid) enhance resonance stabilization, while electron-withdrawing groups (e.g., acetyl in 3-(4-acetylphenyl)propenoic acid) alter reactivity .
  • Ester Derivatives : Esters (e.g., methyl or propyl esters) increase lipophilicity and stability but may introduce toxicity risks, as seen in morpholinyl derivatives .

Anti-Tumor Activity

Studies on bibenzyl derivatives (structurally related to cinnamic acids) reveal that open-chain structures (e.g., 3,3’-dihydroxy-5-methoxybibenzyl) exhibit stronger cytotoxicity against cancer cells (e.g., Bel-7402 and BGC-823) than closed-ring phenanthrenes .

Antioxidant and Anti-Inflammatory Properties

Ferulic acid derivatives (e.g., 3-(4-hydroxy-3-methoxyphenyl)propenoic acid) are widely used in cosmetics and supplements due to their antioxidant activity . The phenoxyphenyl group in the target compound may similarly scavenge free radicals, though its larger aromatic system could alter binding kinetics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-propenoic acid, 3-(4-phenoxyphenyl)-, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using phenoxyphenyl precursors and acrylic acid derivatives. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics .
  • Temperature : 60–80°C for optimal yield while minimizing side reactions .
    • Optimization : Use design-of-experiment (DoE) frameworks to test variables like stoichiometry, pH, and reaction time. Monitor intermediates via TLC or HPLC-MS .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize 3-(4-phenoxyphenyl)propenoic acid?

  • NMR :

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.6 ppm) from the phenoxyphenyl group and the α,β-unsaturated acid protons (δ 5.8–6.5 ppm) .
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ 110–160 ppm) .
    • IR : Identify the C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1630 cm⁻¹) .
    • Validation : Cross-reference data with NIST Standard Reference Database 69 for spectral matching .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of 3-(4-phenoxyphenyl)propenoic acid?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS .
  • Data Interpretation : Compare computed dipole moments and electrostatic potentials with experimental solubility and reactivity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If anti-inflammatory activity varies across studies:

Assay Validation : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and controls .

Metabolite Screening : Use LC-MS to identify degradation products that may influence activity .

Dose-Response Analysis : Perform nonlinear regression to confirm IC₅₀ values .

  • Statistical Tools : Apply ANOVA to assess inter-lab variability .

Q. What strategies are effective for isolating stereoisomers or regioisomers of 3-(4-phenoxyphenyl)propenoic acid?

  • Chromatography :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
  • Prep-TLC : Optimize solvent systems (e.g., ethyl acetate:hexane 3:7) for baseline separation .
    • Crystallization : Recrystallize from ethanol/water mixtures to isolate enantiomers .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing :

  • pH Studies : Incubate at pH 2–12 (37°C) and monitor degradation via UV-Vis spectroscopy .
  • Thermal Analysis : Use TGA/DSC to determine decomposition thresholds (>150°C) .
    • Kinetic Modeling : Apply Arrhenius equations to predict shelf life under storage conditions (2–8°C) .

Health and Safety in Research Settings

Q. What are the occupational exposure risks associated with handling 3-(4-phenoxyphenyl)propenoic acid?

  • Hazards : Potential skin absorption and carcinogenicity (based on structural analogs) .
  • Mitigation :

  • Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Implement air sampling per OSHA 29 CFR 1910.1020 to monitor workplace exposure .
    • Medical Surveillance : Baseline liver function tests for lab personnel handling the compound long-term .

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